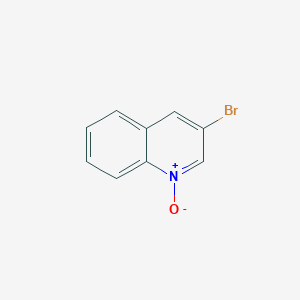

3-Bromoquinoline 1-oxide

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-7-3-1-2-4-9(7)11(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANTXZGXVINCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355900 | |

| Record name | 3-bromoquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22615-00-5 | |

| Record name | 3-bromoquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromoquinoline 1-oxide

This guide offers a comprehensive exploration of 3-Bromoquinoline 1-oxide, a heterocyclic N-oxide of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a deep, field-proven understanding of the compound's synthesis, characterization, reactivity, and utility. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction: The Strategic Value of this compound

Quinoline and its derivatives form the backbone of numerous pharmaceuticals and functional materials. The introduction of an N-oxide functionality dramatically alters the electronic landscape of the quinoline ring system. It enhances reactivity, modifies solubility, and can act as a key pharmacophoric element. When combined with a bromine atom at the 3-position—a versatile handle for cross-coupling reactions—the resulting molecule, this compound, becomes a powerful and strategic building block for creating molecular diversity.

This guide provides an in-depth analysis of this reagent, focusing on the practical knowledge required to leverage its properties effectively in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid. The N-oxide group donates electron density to the ring through resonance while withdrawing it inductively, and its presence significantly influences the reactivity of the C2 and C4 positions.

| Property | Value | Source |

| IUPAC Name | 3-bromo-1-oxidoquinolin-1-ium | |

| CAS Number | 22615-00-5 | [1] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | |

| Appearance | Not specified; likely a solid | [2] |

| Melting Point | 170.5°C | [2] |

| Boiling Point | 358.3°C at 760 mmHg | [2] |

| Density | 1.58 g/cm³ | [2] |

Synthesis and Characterization

The most direct and reliable synthesis of this compound involves the N-oxidation of its parent heterocycle, 3-bromoquinoline. This approach is favored due to the commercial availability of the starting material and the high efficiency of N-oxidation reactions on electron-deficient pyridine rings.

Rationale for Synthetic Strategy

Direct functionalization of quinoline 1-oxide is often complex and can lead to mixtures of isomers. Therefore, a strategy of "functionalize then oxidize" is superior for regiochemical control. The synthesis begins with 3-bromoquinoline. The subsequent N-oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is highly effective for oxidizing nitrogen heterocycles. The reaction is performed at a controlled temperature to prevent over-oxidation or side reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard N-oxidation methodologies for quinoline systems.

Step 1: N-Oxidation of 3-Bromoquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoquinoline (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, at a concentration of approximately 0.1 M.

-

Temperature Control: Cool the solution to 0 °C in an ice-water bath. This is critical to moderate the exothermic reaction and minimize potential side-product formation.

-

Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The use of a slight excess of the oxidant ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes. The product, being more polar, will have a lower Rf value than the starting 3-bromoquinoline.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts (meta-chlorobenzoic acid). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield this compound as a solid.

Visualization: Synthetic Workflow

Caption: Synthetic pathway from 3-bromoquinoline to this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data below are predicted values based on the analysis of the parent compound and the known effects of the N-oxide group.[3][4]

| Technique | Expected Observations |

| ¹H NMR | Six signals in the aromatic region (δ 7.5-9.0 ppm). Protons at C2 and C8 are significantly deshielded (shifted downfield) compared to 3-bromoquinoline due to the anisotropic effect and electron-withdrawing nature of the N-O bond. H2 and H4 will appear as sharp singlets or narrow doublets. |

| ¹³C NMR | Nine distinct signals. The carbons flanking the N-oxide (C2, C8a) will be shifted downfield. The C-Br carbon (C3) will show a characteristic shift around δ 115-125 ppm. |

| Mass Spec (EI) | A molecular ion cluster with characteristic peaks for a monobrominated compound: M⁺• at m/z 223 and [M+2]⁺• at m/z 225, with an approximate 1:1 intensity ratio.[3] |

| IR Spectroscopy | Strong N-O stretching vibration expected in the 1250-1350 cm⁻¹ region. C-Br stretching vibration around 500-600 cm⁻¹. Aromatic C-H and C=C stretching as expected. |

Chemical Reactivity and Synthetic Utility

The presence of both the N-oxide and bromo functionalities makes this compound a highly versatile synthetic intermediate. The N-oxide group activates the ring for certain transformations and can also be readily removed.

Reactions at the Quinoline Core

The N-oxide group polarizes the ring system, making the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Substitution: While the 3-position is blocked, the C2 position is activated towards nucleophiles. Reactions with organometallics (e.g., arylzinc reagents in the presence of TFAA) can lead to C2-arylated quinolines, often following a deoxygenation step.[5] This provides a powerful method for building complex biaryl structures.

-

1,3-Dipolar Cycloaddition: The N-oxide can act as a 1,3-dipole. It has been shown to react with dipolarophiles like phenyl isocyanate to form oxazolo[4,5-b]quinoline derivatives through a primary cycloadduct intermediate.[6] This reaction is a testament to the unique electronic character imparted by the N-O bond.

-

C-H Functionalization: The N-oxide can serve as a directing group in transition metal-catalyzed C-H activation. Palladium-catalyzed oxidative cross-coupling reactions with ethers and thioethers have been shown to occur selectively at the C2 position.[7]

-

Photochemical Rearrangement: Like many aromatic N-oxides, quinoline N-oxides can undergo photochemical rearrangement upon UV irradiation. This typically proceeds through an oxaziridine intermediate, which can rearrange to form ring-expanded products like benz[d]-1,3-oxazepines.[8]

Caption: Major reactivity pathways for this compound.

Reactions at the C-Br Bond

The bromine atom at the 3-position serves as a robust handle for introducing further complexity via cross-coupling chemistry. This is arguably its most important feature for drug development professionals.

-

Suzuki, Heck, and Sonogashira Couplings: The C3-Br bond is amenable to standard palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to 3-aminoquinoline derivatives, which are privileged structures in medicinal chemistry.

Deoxygenation

The N-oxide functionality can be easily removed to yield the parent 3-bromoquinoline scaffold. This is a crucial step if the N-oxide was used solely as an activating or directing group. Standard reagents for this transformation include phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile intermediate.

-

Scaffold for Medicinal Chemistry: The quinoline core is present in numerous FDA-approved drugs. By using this compound, chemists can rapidly access novel analogues. The C3 position can be elaborated via cross-coupling, while the N-oxide can be retained as a potential hydrogen bond acceptor or deoxygenated to tune the electronic properties of the final compound.

-

Intermediate for Complex Synthesis: The orthogonal reactivity of the activated quinoline core and the C-Br bond allows for sequential, regioselective modifications, providing a planned route to complex, polysubstituted quinolines.[9]

-

Functional Materials: The rigid, planar quinoline system is a common motif in organic electronics. This compound can serve as a building block for creating novel organic light-emitting diode (OLED) materials or sensors.

Safety and Handling

As a research chemical, this compound must be handled with appropriate care.

-

Hazards: The compound is considered harmful if swallowed, in contact with skin, or inhaled.[2] It may cause skin and eye irritation.

-

Handling: Always use this chemical within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Storage: Store in a tightly closed container in a cool, refrigerated environment, away from heat, sparks, and oxidizing agents.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for innovation. Its well-defined reactivity, characterized by an activated heterocyclic core and a versatile bromine handle, provides researchers with a reliable and powerful tool for the synthesis of complex molecules. A thorough understanding of its properties—from synthesis and spectroscopy to its diverse reaction pathways—is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

PubChem. This compound | C9H6BrNO | CID 818076. Available from: [Link]

-

HETEROCYCLES. REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. Available from: [Link]

-

Patsnap. Synthesis method of 3-bromoquinoline compound - Eureka. Available from: [Link]

-

Chemical-Suppliers. 3-Bromoquinoline N-oxide | CAS 22615-00-5. Available from: [Link]

-

PubChem. 3-Bromoquinoline | C9H6BrN | CID 21413. Available from: [Link]

-

National Institute of Standards and Technology. Quinoline, 3-bromo- - the NIST WebBook. Available from: [Link]

-

PubMed Central (PMC). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]

-

Chemsrc. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5. Available from: [Link]

-

The Reaction of Quinoline N-Oxide with. Available from: [Link]

-

Acta Chemica Scandinavica. VIII. The Formation of Benz [d]-1,3-oxazepines in the Photolysis of Quinoline N-Oxides in Solution. Available from: [Link]

-

ACS Publications. The Chemistry of Quinolines. | Chemical Reviews. Available from: [Link]

-

MDPI. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Available from: [Link]

-

ResearchGate. Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. Available from: [Link]

Sources

- 1. 3-Bromoquinoline N-oxide | CAS 22615-00-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides | MDPI [mdpi.com]

A-Technical-Guide-to-the-Synthesis-of-3-Bromoquinoline-1-oxide-from-Quinoline

A Technical Guide to the Synthesis of 3-Bromoquinoline 1-oxide from Quinoline

Executive Summary

This compound is a valuable heterocyclic compound, serving as a key precursor in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of a bromine atom at the C3-position and the presence of the N-oxide functionality provide orthogonal handles for molecular elaboration. However, its synthesis is not trivial. Direct electrophilic bromination of quinoline preferentially yields 5- and 8-bromo isomers, while the electronic properties of quinoline 1-oxide itself do not favor direct C3-bromination. This guide presents a robust and field-proven two-stage synthetic strategy that circumvents these regioselectivity challenges. The validated pathway involves the initial synthesis of 3-bromoquinoline via a Sandmeyer reaction, followed by the selective N-oxidation of this intermediate. This document provides a comprehensive overview of the chemical principles, detailed step-by-step protocols, and complete characterization data to enable the successful synthesis and validation of this compound.

Strategic Overview: Circumventing the Regioselectivity Challenge

The synthesis of this compound from quinoline presents a classic problem in heterocyclic chemistry: controlling the position of substitution.

-

Challenge 1: Bromination of Quinoline. Direct electrophilic bromination of the parent quinoline ring is directed by the nitrogen atom to the C5 and C8 positions of the carbocyclic (benzene) ring[1]. High-temperature, gas-phase reactions have been reported to produce the 3-bromo isomer, but these conditions lack practicality and scalability for many laboratory settings[1].

-

Challenge 2: Functionalization of Quinoline 1-Oxide. While converting quinoline to quinoline 1-oxide alters its reactivity, it does not simplify C3-bromination. The N-oxide group activates the C2 and C4 positions for nucleophilic attack and the C8 position for certain metal-catalyzed C-H activations[2][3][4][5][6]. Direct electrophilic C3-bromination remains an unfavorable pathway.

The Self-Validating Solution:

To overcome these hurdles, a more strategic, two-step sequence is employed. This approach decouples the bromination and N-oxidation steps, allowing each transformation to be performed under optimal conditions for high regioselectivity and yield.

-

Step 1: Synthesis of 3-Bromoquinoline. A pre-functionalized quinoline, 3-aminoquinoline, is used as the starting material for a reliable Sandmeyer reaction. This classical transformation provides a dependable route to install a bromine atom specifically at the C3 position[1][7][8][9].

-

Step 2: N-Oxidation of 3-Bromoquinoline. The resulting 3-bromoquinoline intermediate is then subjected to N-oxidation. This reaction selectively targets the nitrogen atom without disturbing the C3-bromo substituent, yielding the final product.

This sequence ensures that the final product has the desired substitution pattern, forming a logical and reproducible workflow.

Caption: Overall synthetic strategy from quinoline to this compound.

Part 1: Synthesis of the 3-Bromoquinoline Intermediate

The cornerstone of this synthesis is the Sandmeyer reaction, which converts an aryl amine into an aryl halide via a diazonium salt intermediate[7][10]. This method is highly effective for producing 3-bromoquinoline from 3-aminoquinoline with excellent regiochemical control[1].

Mechanistic Rationale

The reaction proceeds in two distinct phases:

-

Diazotization: 3-Aminoquinoline is treated with a nitrous acid source (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C). This converts the primary amine group into a highly reactive diazonium salt. Maintaining a low temperature is critical to prevent premature decomposition of this intermediate.

-

Copper-Catalyzed Displacement: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical subsequently abstracts a bromine atom from a copper(II) bromide species, yielding the final 3-bromoquinoline product and regenerating the copper(I) catalyst[8].

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established methodologies for the Sandmeyer reaction on aminoquinolines[1][9].

Materials:

-

3-Aminoquinoline

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Sodium hydroxide (NaOH) solution, 2M

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath, round-bottom flasks, magnetic stirrer, separatory funnel

Procedure:

-

Diazotization:

-

In a 250 mL flask, dissolve 3-aminoquinoline (1.0 eq) in 48% HBr (3.0 eq) and deionized water. Cool the flask in an ice-salt bath to 0–5 °C with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred 3-aminoquinoline solution, ensuring the temperature remains below 5 °C. The addition of a diazonium salt test strip can be used to monitor the reaction.

-

Stir the resulting diazonium salt solution for an additional 20-30 minutes at 0–5 °C.

-

-

Sandmeyer Reaction:

-

In a larger flask (500 mL), prepare a solution or slurry of copper(I) bromide (1.2 eq) in 48% HBr (1.0 eq). Cool this mixture to 0–5 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuBr mixture. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50–60 °C) for 30-60 minutes to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by slowly adding 2M NaOH solution until the pH is basic (pH ~8-9).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 3-bromoquinoline.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Part 2: N-Oxidation of 3-Bromoquinoline

With the key 3-bromoquinoline intermediate in hand, the final step is the selective oxidation of the quinoline nitrogen. This transformation is reliably achieved using an organic peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid generated in situ.

Mechanistic Rationale

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it nucleophilic. It attacks the electrophilic outer oxygen atom of the peroxy acid. This concerted step involves the transfer of the oxygen atom to the nitrogen and the formation of the corresponding carboxylic acid as a byproduct. The reaction is generally clean and high-yielding.

Caption: Simplified N-oxidation mechanism of 3-bromoquinoline.

Experimental Protocol: N-Oxidation

Materials:

-

3-Bromoquinoline (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA), ~77% purity (1.2-1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

Dissolve 3-bromoquinoline in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

-

Oxidation:

-

Add m-CPBA portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture again in an ice bath.

-

Quench the excess m-CPBA by adding saturated sodium sulfite solution and stir for 20 minutes.

-

Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid, this compound, can be purified by recrystallization (e.g., from an acetone/hexane or ethyl acetate/hexane mixture) to yield the pure product.

-

Comprehensive Characterization of this compound

Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for product identification[11].

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 22615-00-5 | [12][13][14][15][16][17] |

| Molecular Formula | C₉H₆BrNO | [12][15] |

| Molecular Weight | 224.05 g/mol | [12] |

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework and the precise location of the bromine substituent. The N-oxide group significantly influences the chemical shifts, particularly of the protons on the pyridine ring (H2, H4), causing them to shift downfield compared to the parent 3-bromoquinoline.

| Expected ¹H NMR Data (CDCl₃, 400 MHz) | Expected ¹³C NMR Data (CDCl₃, 100 MHz) |

| Position | δ (ppm), Multiplicity |

| H-2 | ~8.8 - 9.0, s |

| H-4 | ~8.1 - 8.3, s |

| H-5 | ~7.8 - 8.0, d |

| H-6 | ~7.5 - 7.7, t |

| H-7 | ~7.6 - 7.8, t |

| H-8 | ~8.0 - 8.2, d |

| Note: These are estimated chemical shifts. Actual values may vary based on solvent and experimental conditions.[11][18][19] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The most critical diagnostic feature for this compound is the isotopic pattern of bromine.

-

Expected Observation: The mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This is the characteristic signature of a molecule containing one bromine atom (natural abundance: ⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

-

[M]⁺: ~222.96 m/z (for C₉H₆⁷⁹BrN¹⁶O)

-

[M+2]⁺: ~224.96 m/z (for C₉H₆⁸¹BrN¹⁶O)

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Quinolines: 3-Aminoquinoline and 3-bromoquinoline are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Hydrobromic Acid: A strong, corrosive acid. Handle with extreme care.

-

Sodium Nitrite: A strong oxidizer. Keep away from organic materials. Toxic if ingested.

-

m-CPBA: A solid organic peroxide that can be shock-sensitive. Avoid grinding and heating. It is also a strong oxidizing agent.

-

Dichloromethane: A volatile and suspected carcinogen. Ensure proper ventilation.

Conclusion

The synthesis of this compound is effectively and reliably achieved through a strategic two-part approach starting from 3-aminoquinoline. By employing the Sandmeyer reaction for regioselective bromination followed by a standard N-oxidation, the challenges associated with direct functionalization of the quinoline core are successfully bypassed. The protocols and characterization data provided in this guide offer a validated framework for researchers to produce and confirm this valuable chemical intermediate, enabling further exploration in drug discovery and materials science.

References

-

Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

PubChem. 3-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

-

Singh, U.P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

-

Abramovitch, R. A., & Knaus, G. N. (1974). REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. HETEROCYCLES, Vol. 2, No. 2. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Besson, T., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]

-

TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

-

Chang, S., et al. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C−H Activation. Institute for Basic Science. Available at: [Link]

-

Chemical-Suppliers. 3-Bromoquinoline N-oxide | CAS 22615-00-5. Available at: [Link]

-

LookChem. CAS No.22615-00-5,3-Bromoquinoline-1-oxide Suppliers. Available at: [Link]

-

ResearchGate. (2019). Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-oxides: Regioselective C-Br and C-N Bond Formation. Available at: [Link]

-

Chemsrc. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5. Available at: [Link]

-

Sharma, U., et al. (2019). Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-Oxides: Regioselective C-Br and C-N Bond Formation. PubMed. Available at: [Link]

-

Dhiman, A. K., et al. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N‑Oxides: Regioselective C–Br and C–N Bond Formation. ACS Figshare. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pr.ibs.re.kr [pr.ibs.re.kr]

- 4. researchgate.net [researchgate.net]

- 5. Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-Oxides: Regioselective C-Br and C-N Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Rh(III)-Catalyzed C(8)âH Activation of Quinoline NâOxides: Regioselective CâBr and CâN Bond Formation - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. This compound | C9H6BrNO | CID 818076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Bromoquinoline-1-oxide | 22615-00-5 [chemicalbook.com]

- 14. 22615-00-5|this compound|BLD Pharm [bldpharm.com]

- 15. 3-Bromoquinoline N-oxide | CAS 22615-00-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 16. CAS No.22615-00-5,3-Bromoquinoline-1-oxide Suppliers [lookchem.com]

- 17. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5 | Chemsrc [chemsrc.com]

- 18. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 3-Bromoquinoline(5332-24-1) 13C NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 3-Bromoquinoline 1-oxide: A Technical Guide for Researchers

Introduction: The Significance of 3-Bromoquinoline 1-oxide in Modern Drug Discovery

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold itself is a well-established pharmacophore, present in numerous FDA-approved drugs. The introduction of a bromine atom at the 3-position provides a crucial handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space. The N-oxide moiety, on the other hand, can modulate the electronic properties of the quinoline ring system, influence metabolic stability, and introduce new hydrogen bonding capabilities, all of which are critical parameters in drug design.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound, with the IUPAC name 3-bromo-1-oxidoquinolin-1-ium, consists of a quinoline ring system brominated at the C3 position and oxidized at the nitrogen atom.[1] Its molecular formula is C₉H₆BrNO, leading to a molecular weight of approximately 224.05 g/mol .[1] The introduction of the N-oxide function significantly alters the electron distribution within the aromatic system compared to 3-bromoquinoline, which will be reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the electronic environment of each atom.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to display six distinct signals in the aromatic region. The presence of the electronegative N-oxide group will generally lead to a downfield shift of the protons on the pyridine ring (H2 and H4) compared to the parent 3-bromoquinoline. The protons on the carbocyclic ring (H5, H6, H7, H8) will also be affected, albeit to a lesser extent.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.8 - 9.0 | d | ~2.0 |

| H4 | 8.3 - 8.5 | d | ~2.0 |

| H5 | 8.0 - 8.2 | d | ~8.0 |

| H8 | 7.9 - 8.1 | d | ~8.0 |

| H7 | 7.7 - 7.9 | m | |

| H6 | 7.5 - 7.7 | m |

Causality Behind Predicted Shifts: The N-oxide group is a strong electron-withdrawing group through induction and also a resonance-donating group. The net effect is a significant deshielding of the protons in the pyridine ring, particularly at the ortho (H2) and para (H4) positions. The coupling constants are expected to be similar to those of other quinoline derivatives.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit nine distinct signals, one for each carbon atom. The chemical shifts of the carbons in the pyridine ring will be most affected by the N-oxidation.

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 148 - 152 |

| C3 | 118 - 122 |

| C4 | 135 - 139 |

| C4a | 138 - 142 |

| C5 | 128 - 132 |

| C6 | 126 - 130 |

| C7 | 129 - 133 |

| C8 | 127 - 131 |

| C8a | 145 - 149 |

Expert Interpretation: The carbon directly attached to the bromine atom (C3) will show a characteristic chemical shift. The carbons in the pyridine ring (C2, C4, and C8a) are expected to be significantly shifted compared to 3-bromoquinoline due to the electronic influence of the N-oxide group.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Logical Workflow for NMR Spectral Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the quinoline ring system and the N-O bond.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1620-1580 | Strong | C=C and C=N stretching (aromatic rings) |

| 1250-1200 | Strong | N-O stretching |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

| 700-600 | Medium | C-Br stretching |

Trustworthiness of Assignments: The N-O stretching vibration is a key diagnostic peak for N-oxides and is typically strong. The aromatic C-H and C=C/C=N stretching and bending vibrations will confirm the presence of the quinoline core.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation:

-

Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the background spectrum of the clean ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum of this compound

| m/z | Predicted Ion | Interpretation |

| 223/225 | [M]⁺ | Molecular ion peak (isotopic pattern for one Br atom) |

| 207/209 | [M-O]⁺ | Loss of the oxygen atom from the N-oxide |

| 128 | [M-O-Br]⁺ | Loss of oxygen and bromine |

| 101 | [C₈H₅N]⁺ | Further fragmentation |

Authoritative Grounding: The most characteristic feature in the mass spectrum of this compound will be the molecular ion peak. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[2] A prominent fragment will likely correspond to the loss of the oxygen atom from the N-oxide, yielding the 3-bromoquinoline radical cation.[2]

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Detect the ions and generate the mass spectrum.

-

Integrated Spectroscopic Analysis Workflow

Caption: Integrated approach for structural confirmation.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, and Mass Spectrometry. While this guide provides a predictive framework based on sound chemical principles, experimental verification is the ultimate standard. The detailed protocols and expected data presented herein offer a robust starting point for researchers and drug development professionals working with this important class of molecules. The logical workflows and interpretations are designed to ensure a high degree of confidence in the structural assignment, which is a critical prerequisite for any further investigation or application of this compound.

References

-

This compound | C9H6BrNO | CID 818076. PubChem. Available at: [Link].

Sources

Reactivity of the N-oxide group in 3-Bromoquinoline 1-oxide

An In-Depth Technical Guide to the Reactivity of the N-Oxide Group in 3-Bromoquinoline 1-Oxide

Authored by: Gemini, Senior Application Scientist

Publication Date: December 30, 2025

Abstract

This technical guide provides a comprehensive examination of the reactivity of this compound, a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. The introduction of the N-oxide functionality dramatically alters the electronic landscape of the quinoline core, creating unique opportunities for regioselective functionalization that are not accessible with the parent heterocycle. This document delves into the electronic interplay between the N-oxide group and the C3-bromo substituent, offering a detailed exploration of key reaction classes including C-H functionalization, deoxygenative substitutions, and cycloadditions. By elucidating the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as an essential resource for professionals engaged in the design and synthesis of novel quinoline-based molecules.

Introduction: The Quinoline N-Oxide Scaffold

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with activities ranging from antimalarial to anticancer.[1][2] The strategic functionalization of the quinoline ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[3]

The conversion of the quinoline nitrogen to an N-oxide introduces a 1,2-dipolar N⁺–O⁻ bond, which profoundly impacts the molecule's physical properties and chemical reactivity.[4] The N-oxide group increases water solubility, acts as a strong hydrogen bond acceptor, and can serve as a bioisostere for a carbonyl group.[5][6] Chemically, it activates the heterocyclic ring, enabling a diverse array of transformations. This guide focuses specifically on this compound, a substrate where the powerful electronic effects of the N-oxide are modulated by the steric and inductive properties of a bromine atom at the C3 position.

Electronic Structure and General Reactivity

The reactivity of this compound is dictated by the synergistic and competing electronic effects of the N-oxide and the bromo-substituent.

-

The N-Oxide Group: The N-oxide functionality is a potent activating group. Through resonance, the formally negative oxygen atom donates electron density into the quinoline ring system, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[4][7] This enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack. Simultaneously, the N-oxide oxygen can be targeted by electrophiles (e.g., acylating agents), which dramatically increases the electrophilicity of the C2 and C4 positions, paving the way for nucleophilic substitution.[8] Furthermore, the N-oxide can act as an internal directing group for metal-catalyzed C-H activation, typically favoring the C8 position through the formation of a stable five-membered metallacycle.[9][10][11]

-

The C3-Bromo Substituent: The bromine atom at C3 exerts a dual electronic influence. It is electron-withdrawing through its inductive effect (-I), which generally deactivates the ring towards electrophilic substitution. However, like other halogens, it can donate electron density through resonance (+M) and is considered an ortho-, para-director in classical electrophilic aromatic substitution (EAS).[12] Its position at C3 sterically hinders direct attack at the adjacent C2 and C4 positions, which can influence regiochemical outcomes.

The interplay of these factors makes this compound a uniquely reactive substrate, with multiple sites available for selective functionalization depending on the chosen reaction conditions.

Caption: Key reactivity sites on the this compound scaffold.

Key Transformations of the N-Oxide Group

The N-oxide group is the central hub of reactivity, enabling transformations at the quinoline core and participating directly in reactions.

Deoxygenative C-H Functionalization at C2

One of the most powerful applications of the N-oxide is to facilitate nucleophilic substitution at the C2 position, a transformation that is difficult on the parent quinoline. This process is typically "deoxygenative," meaning the N-oxide's oxygen atom is removed during the reaction sequence.

Causality & Mechanism: The reaction is initiated by an "activator," often an anhydride like triflic anhydride (Tf₂O) or trifluoroacetic anhydride (TFAA).[8] The activator acylates the nucleophilic N-oxide oxygen, forming a highly reactive quinolinium intermediate. This intermediate is extremely electron-deficient, rendering the C2 position highly susceptible to attack by a wide range of nucleophiles. Subsequent rearomatization expels the activating group and the oxygen atom, yielding the C2-functionalized quinoline.

Caption: Workflow for Deoxygenative C2-Functionalization.

Experimental Protocol: Deoxygenative C2-Thiolation

This protocol describes the synthesis of quinoline-2-thiones from quinoline N-oxides using thiourea as the nucleophilic source, a metal-free approach with high regioselectivity.

-

Reaction Setup: To a solution of this compound (1.0 equiv) and thiourea (1.5 equiv) in acetonitrile (MeCN, 0.1 M), add triflic anhydride (Tf₂O, 2.0 equiv) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 3-bromoquinoline-2-thione.

| Entry | Quinoline N-Oxide | Nucleophile | Activator | Yield (%) |

| 1 | Quinoline 1-oxide | Thiourea | Tf₂O | 76 |

| 2 | This compound | Thiourea | Tf₂O | Est. 60-75 |

| 3 | 6-Chloroquinoline 1-oxide | Thiourea | Tf₂O | 85 |

| Estimated yield based on similar substrates. |

Metal-Catalyzed C-H Functionalization at C8

The N-oxide group serves as an excellent directing group in transition-metal-catalyzed C-H activation, enabling functionalization at remote positions that are otherwise inaccessible. The C8 position is particularly favored.

Causality & Mechanism: Catalysts such as Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) coordinate to the N-oxide oxygen.[9][13] This brings the metal center into proximity with the C8-H bond, allowing for the formation of a thermodynamically stable five-membered metallacyclic intermediate via cyclometalation.[11] This intermediate can then engage with a coupling partner (e.g., an arylboronic ester) in a catalytic cycle that results in the formation of a new C-C bond at the C8 position, often with concomitant deoxygenation.[9]

Caption: Simplified mechanism for C8 C-H activation directed by the N-oxide.

Experimental Protocol: Ru-Catalyzed Deoxygenative C8-Arylation

This protocol details the regioselective arylation of a quinoline N-oxide with an arylboronic ester, proceeding through a tandem arylation-deoxygenation process.[9]

-

Reaction Setup: In an oven-dried vial, combine this compound (1.0 equiv), the desired arylboronic ester (e.g., pinacol ester, 1.5 equiv), and the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%).

-

Solvent and Additives: Add a suitable solvent, such as 1,4-dioxane (0.2 M).

-

Reaction Execution: Seal the vial and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction for the consumption of starting material.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel to isolate the 8-aryl-3-bromoquinoline.

1,3-Dipolar Cycloaddition Reactions

Heteroaromatic N-oxides can behave as 1,3-dipoles, reacting with various dipolarophiles (e.g., alkenes, alkynes) in [3+2] cycloaddition reactions.[4]

Causality & Mechanism: The N⁺–O⁻ bond, in conjunction with the C2 and C6 positions of the pyridine ring, forms the 1,3-dipole system. The reaction with an electron-deficient alkene or alkyne proceeds via a concerted or stepwise mechanism to form a primary cycloadduct. In the case of this compound, the reaction would involve the N-oxide, C2, and the bridgehead carbon. The resulting cycloadducts are often thermally unstable and can undergo further rearrangement or fragmentation. For instance, reaction with phenyl isocyanate can lead to an oxazolo[4,5-b]quinoline derivative after rearrangement and elimination from the initial cycloadduct.[14]

Synthesis of this compound

The synthesis of the title compound is most reliably achieved by the direct oxidation of commercially available 3-bromoquinoline.

Causality & Mechanism: The nitrogen atom in 3-bromoquinoline is a nucleophilic site. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and an acid anhydride, are effective electrophilic oxygen transfer agents.[15] The lone pair of the quinoline nitrogen attacks the terminal oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of the corresponding carboxylic acid as a byproduct.

Experimental Protocol: N-Oxidation of 3-Bromoquinoline

-

Reaction Setup: Dissolve 3-bromoquinoline (1.0 equiv) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2-1.5 equiv) portion-wise over 15-30 minutes, ensuring the temperature remains low.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.

Conclusion

This compound is a highly versatile and reactive intermediate for the synthesis of complex heterocyclic molecules. The N-oxide group is not merely a passive functionality but an active participant that directs reactivity and enables transformations that are otherwise challenging. It facilitates highly regioselective deoxygenative substitutions at the C2 position and serves as a robust directing group for metal-catalyzed C-H activation at the C8 position. Understanding the electronic interplay between the N-oxide and other ring substituents is paramount for harnessing its synthetic potential. The protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and drug development professionals to leverage the unique chemistry of this compound in their synthetic endeavors.

References

-

Sontakke, G. S., Shukla, R. K., & Volla, C. M. R. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 485–493. [Link]

-

Kim, J., Kim, S., Kim, D., & Chang, S. (2019). Ru-Catalyzed Deoxygenative Regioselective C8–H Arylation of Quinoline N-Oxides. The Journal of Organic Chemistry, 84(20), 13150–13158. [Link]

-

Sontakke, G. S., Shukla, R. K., & Volla, C. M. R. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. ResearchGate. [Link]

-

Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018–1023. [Link]

-

Sontakke, G. S., Shukla, R. K., & Volla, C. M. R. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journals. [Link]

-

Zhang, W., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. [Link]

-

Li, Y., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI. [Link]

-

Ilas, J., & Kikelj, D. (2008). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

-

Kamiya, S., & Koshinuma, K. (1974). Reaction of 3-Substituted Quinoline N-Oxides with Phenyl Isocyanate. Heterocycles, 2(2), 161. [Link]

-

Chen, Y., et al. (2012). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. ResearchGate. [Link]

-

Unacademy. (2021). Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc. YouTube. [Link]

-

Toure, B. B., & Hall, D. G. (2009). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

-

YA THERAPEUTICS INC. (2019). Synthesis method of 3-bromoquinoline compound. Patsnap. [Link]

-

Calhorda, M. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. [Link]

-

Wang, X., et al. (2015). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications. [Link]

-

Reddy, R., et al. (2016). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 81(17), 7486–7503. [Link]

-

Anonymous. (2016). Synthesis of 3-Bromoquinoline-2(1H)-thiones. Thieme. [Link]

-

Toure, B. B., & Hall, D. G. (2021). Regioselective Functionalization of Quinolines through C–H Activation: A Comprehensive Review. PubMed Central. [Link]

-

Kumar, S., et al. (2019). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. ACS Omega, 4(26), 21897–21906. [Link]

-

Various Authors. (n.d.). Nucleophilic Substitution Reactions. drmurugesanchemistry. [Link]

-

Al-Tel, T. H. (2013). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central. [Link]

-

Chemsrc. (n.d.). 3-BROMO-QUINOLINE 1-OXIDE. Chemsrc. Retrieved December 30, 2025, from [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved December 30, 2025, from [Link]

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Clark, J. (2023). What is Nucleophilic Substitution?. Chemistry LibreTexts. [Link]

-

Allery, S. (2015). Nucleophilic Substitution Mechanism. YouTube. [Link]

-

Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Khan Academy. [Link]

Sources

- 1. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Ru-Catalyzed Deoxygenative Regioselective C8-H Arylation of Quinoline N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Properties of 3-Bromoquinoline 1-oxide

Abstract

This technical guide provides a comprehensive framework for understanding and characterizing the electronic properties of 3-Bromoquinoline 1-oxide. This molecule, a functionalized N-heterocycle, presents a unique electronic profile arising from the interplay between the electron-withdrawing inductive effect of the bromine atom, the strong electron-donating and withdrawing nature of the N-oxide group, and the inherent aromaticity of the quinoline core. This document details both the theoretical underpinnings and the practical experimental methodologies required for a thorough investigation of its electronic structure. We will explore its molecular orbital landscape through computational chemistry, detail its electrochemical behavior via cyclic voltammetry, and examine its optical properties using UV-Vis and fluorescence spectroscopy. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a deep, mechanistic understanding for researchers in medicinal chemistry and materials science.

Introduction: The Electronic Influence of Bromine and N-Oxide on the Quinoline Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry and materials science, owing to its presence in numerous bioactive compounds and functional materials.[1] The electronic properties of the quinoline core can be finely tuned by introducing substituents. In this compound, two key functional groups modulate the electronic landscape:

-

The N-oxide Group: The N-oxide is a unique functional group with a dipolar N+-O- bond. It acts as a strong π-donor through resonance, increasing electron density at the C2 and C4 positions. Simultaneously, the positively charged nitrogen atom exerts a strong inductive electron-withdrawing effect. This dual nature makes its overall electronic influence highly position-dependent and crucial to the molecule's reactivity and properties.[2][3]

-

The 3-Bromo Substituent: The bromine atom at the C3 position primarily exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity. It also possesses a weak, deactivating resonance effect (+M) due to its lone pairs. The net effect is a modification of the electron distribution within the pyridine ring of the quinoline system.

The combination of these two groups in this compound is expected to create a molecule with a distinct charge distribution, influencing its frontier molecular orbitals, redox potential, and photophysical behavior. This guide provides the necessary tools to probe these properties.

Synthesis and Structural Characterization

A robust understanding of a molecule's electronic properties begins with its unambiguous synthesis and structural confirmation.

Synthetic Pathway

The synthesis of this compound typically starts from 3-bromoquinoline. The N-oxidation is then achieved using a suitable oxidizing agent, most commonly meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

Caption: Synthetic workflow for this compound.

Spectroscopic Confirmation

Confirmation of the structure is paramount and is achieved through a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[4] The introduction of the N-oxide group causes a characteristic downfield shift of the protons on the pyridine ring (especially H2 and H4) compared to the parent 3-bromoquinoline, due to the deshielding effect of the positively charged nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | 8.8 - 9.0 | 145 - 148 |

| C3 | - | 115 - 118 |

| C4 | 8.2 - 8.4 | 135 - 138 |

| C5 | 7.7 - 7.9 | 128 - 130 |

| C6 | 7.5 - 7.7 | 120 - 122 |

| C7 | 7.8 - 8.0 | 130 - 132 |

| C8 | 7.6 - 7.8 | 129 - 131 |

| C4a | - | 140 - 142 |

| C8a | - | 140 - 142 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the FID to obtain the spectrum. Integrate proton signals and assign peaks based on chemical shifts, coupling constants, and comparison with data for related quinoline N-oxides.[5][6]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The most characteristic vibration for this compound is the N-O stretching band.

-

N-O Stretch: A strong absorption band is expected in the range of 1250-1350 cm⁻¹.

-

C-Br Stretch: A weaker absorption is expected in the 500-650 cm⁻¹ region.

-

Aromatic C-H and C=C/C=N Stretches: These will be present in their typical regions (>3000 cm⁻¹ and 1400-1600 cm⁻¹, respectively).

Spectra for this compound are available for reference from chemical suppliers.[7]

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) is a powerful tool for modeling the electronic properties of molecules, providing insights that complement experimental data.[8][9] Quantum chemical calculations can predict the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding reactivity and optical properties.

Caption: A typical workflow for DFT calculations.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.[10]

-

HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A smaller gap generally implies higher chemical reactivity and a red-shift (longer wavelength) in the UV-Vis absorption spectrum.[1]

For this compound, the N-oxide oxygen and the π-system of the quinoline ring are expected to contribute significantly to the HOMO, while the LUMO is likely distributed over the electron-deficient pyridine ring.

Table 2: Illustrative DFT-Calculated Electronic Properties (Note: These values are illustrative, calculated at the B3LYP/6-311G(d,p) level, and intended to serve as a predictive guide.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -2.1 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity, electronic transition energy |

| Dipole Moment | ~4.0 D | Molecular polarity |

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It allows for the identification of electrophilic and nucleophilic sites.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, this is expected around the N-oxide oxygen atom.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This is expected around the protons of the pyridine ring, particularly H2 and H4.

Experimental Electrochemical Characterization

Cyclic Voltammetry (CV) is the primary technique for investigating the redox properties of a molecule. It provides information on oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively.[11]

Principles of Cyclic Voltammetry

In a CV experiment, the potential applied to a working electrode is swept linearly in a triangular waveform. The resulting current is measured, providing a voltammogram. The peak potentials (Ep) correspond to the potentials at which oxidation or reduction occurs. For a reversible process, the formal redox potential (E0') can be estimated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

Expected Redox Behavior

Given its electronic structure, this compound is expected to undergo reduction more readily than the parent quinoline due to the electron-withdrawing nature of the N-oxide and bromo substituents. The oxidation potential of quinoline N-oxide has been reported, and the bromo-substituent is expected to make oxidation slightly more difficult.[12]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Bromoquinoline-1-oxide(22615-00-5) IR2 [m.chemicalbook.com]

- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the electrochemical functionalization of N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Rising Potential of 3-Bromoquinoline 1-oxide in Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and bioactive molecules.[1] Its rigid, bicyclic aromatic system provides a versatile scaffold for the design of therapeutic agents across diverse disease areas, including oncology and inflammatory conditions.[1][2] The introduction of a bromine atom at the 3-position and an N-oxide functionality at the 1-position of the quinoline ring system creates 3-Bromoquinoline 1-oxide, a molecule poised for significant impact in drug discovery. The bromine atom serves as a highly versatile synthetic handle for a variety of cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[1] Simultaneously, the N-oxide moiety can modulate the electronic properties of the quinoline ring, influence pharmacokinetic parameters, and potentially engage in specific interactions with biological targets. This guide provides an in-depth technical exploration of the synthesis, reactivity, and potential applications of this compound in the development of next-generation therapeutics.

Core Synthesis and Chemical Reactivity

The journey to harnessing the potential of this compound begins with its synthesis. A robust and regioselective synthetic strategy is paramount for its utilization as a building block in medicinal chemistry. The synthesis is conceptually a two-stage process: the regioselective bromination of the quinoline core, followed by N-oxidation.

Synthesis of the 3-Bromoquinoline Precursor

Direct electrophilic bromination of quinoline typically results in a mixture of 5- and 8-bromoquinolines, a consequence of the directing effects of the nitrogen atom.[3] Therefore, more regioselective methods are preferred to ensure a high yield of the desired 3-bromo isomer.

One of the most reliable methods for the synthesis of 3-bromoquinoline is the Sandmeyer reaction , starting from 3-aminoquinoline. This classical transformation provides a dependable route to introduce a bromine atom at the desired position.[3]

Experimental Protocol: Synthesis of 3-Bromoquinoline via Sandmeyer Reaction [3]

Step 1: Diazotization of 3-Aminoquinoline

-

In a round-bottom flask, suspend 3-aminoquinoline in an aqueous solution of hydrobromic acid (HBr).

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the quinoline-3-diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain crude 3-bromoquinoline.

-

Purify the crude product by distillation or column chromatography to yield pure 3-bromoquinoline.

A more contemporary and highly regioselective approach involves a formal [4+2] cycloaddition reaction between an N-aryliminium ion, generated in situ from an arylmethyl azide, and a 1-bromoalkyne.[4][5] This acid-promoted reaction offers excellent control over the position of the bromine substituent.[4]

Experimental Protocol: Regioselective Synthesis of 3-Bromoquinoline Derivatives via [4+2] Cycloaddition [4][5]

-

To a round-bottom flask under an argon atmosphere, add the arylmethyl azide (1.0 equivalent) and dry dichloroethane (DCE).

-

Add trifluoromethanesulfonic acid (TfOH) (1.0 equivalent) to the solution and stir for 5 minutes at room temperature.

-

Add the 1-bromoalkyne (2.0 equivalents) to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the mixture with ethyl acetate (EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dihydroquinoline intermediate.

-

Dissolve the crude intermediate in EtOAc and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equivalent) for oxidation.

-

Stir the mixture until the oxidation is complete (monitored by TLC).

-

Purify the product by column chromatography on silica gel.

Quantitative Data: Synthesis of 3-Bromoquinoline Derivatives via [4+2] Cycloaddition [4]

| Entry | Arylmethyl Azide | 1-Bromoalkyne | Product | Yield (%) |

| 1 | Benzyl azide | Bromo(phenyl)acetylene | 3-Bromo-2-phenylquinoline | 68 |

| 2 | 4-Methoxybenzyl azide | Bromo(phenyl)acetylene | 3-Bromo-6-methoxy-2-phenylquinoline | 75 |

| 3 | 4-Chlorobenzyl azide | Bromo(phenyl)acetylene | 3-Bromo-6-chloro-2-phenylquinoline | 65 |

N-Oxidation to this compound

The N-oxidation of the quinoline ring is a critical step in the synthesis of the target molecule. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent. The N-oxide functionality alters the electronic distribution within the quinoline ring, making the C2 and C4 positions more susceptible to nucleophilic attack and influencing the molecule's overall pharmacological profile.

Experimental Protocol: N-Oxidation of 3-Bromoquinoline (General Procedure)

-

Dissolve 3-bromoquinoline in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent to the cooled 3-bromoquinoline solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite or sodium thiosulfate to destroy the excess peroxide.

-

Separate the organic layer and wash it successively with a saturated aqueous solution of NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The true synthetic utility of this compound lies in its potential for diverse functionalization. The bromine atom at the 3-position is a prime site for various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Cross-Coupling: For the introduction of aryl, heteroaryl, or alkyl groups.[1]

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

-

Sonogashira Coupling: For the installation of alkyne moieties.

-

Heck Reaction: For the formation of carbon-carbon bonds with alkenes.[1]

These reactions allow for the creation of large and diverse libraries of 3-substituted quinoline 1-oxide derivatives for high-throughput screening and SAR studies.[1]

Caption: Derivatization of this compound.

Potential Applications in Medicinal Chemistry

While specific studies on this compound are emerging, the extensive research on related quinoline and quinoline N-oxide derivatives provides a strong rationale for its potential in several therapeutic areas.

Anticancer Drug Discovery

The quinoline scaffold is a well-established pharmacophore in oncology.[6] Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[6][7]

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The quinoline core has been successfully utilized to develop potent and selective kinase inhibitors.[2][8] The 3-position of the quinoline ring is a key vector for modification to achieve desired potency and selectivity. By employing this compound as a starting material, medicinal chemists can introduce a wide array of substituents at this position to probe the ATP-binding pocket of various kinases.

Caption: Inhibition of Kinase Signaling Pathways.

Topoisomerase Inhibition: Topoisomerases are essential enzymes involved in DNA replication and repair, making them attractive targets for anticancer drugs.[9] Certain brominated and hydroxylated quinoline derivatives have been shown to inhibit human topoisomerase I.[9][10] The planar quinoline ring system is well-suited for intercalation into DNA, a common mechanism for topoisomerase inhibitors.

In Vitro Assay: Topoisomerase I Inhibition Assay (General Protocol) [9]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and the test compound (a derivative of this compound) at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase I enzyme to the mixture. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

-

Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-